molecular formula C46H82Cl2N2O8 B167165 1,1'-Dioctadecyl-4,4'-bipyridinium diperchlorate CAS No. 126192-46-9

1,1'-Dioctadecyl-4,4'-bipyridinium diperchlorate

Cat. No. B167165
M. Wt: 862.1 g/mol
InChI Key: MDOXEKFXLCHCDC-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
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Description

'1,1'-Dioctadecyl-4,4'-bipyridinium diperchlorate', commonly known as 'viologen', is a chemical compound that has been widely used in scientific research. It is a redox-active compound that undergoes reversible oxidation and reduction reactions, making it a valuable tool in various fields of research.

Mechanism Of Action

The mechanism of action of 'viologen' involves the reversible oxidation and reduction of the compound. When 'viologen' is oxidized, it forms a radical cation that can undergo further reactions with other molecules. When it is reduced, it forms a radical anion that can also react with other molecules. The reversible nature of these reactions makes 'viologen' a valuable tool in various fields of research.

Biochemical And Physiological Effects

'Viologen' has been shown to have a range of biochemical and physiological effects. It has been shown to induce oxidative stress in cells, leading to cell death. It has also been shown to have antibacterial and antifungal properties. However, the exact mechanisms by which 'viologen' exerts these effects are not fully understood and require further research.

Advantages And Limitations For Lab Experiments

The advantages of using 'viologen' in lab experiments include its redox-active nature, which allows for reversible reactions to occur, and its ability to act as a mediator in electrochemical reactions. However, 'viologen' is also known to be toxic to cells at high concentrations, which can limit its use in certain experiments. Additionally, the diperchlorate salt of 'viologen' is hygroscopic and can absorb moisture from the air, which can affect its stability and reproducibility in experiments.

Future Directions

There are several future directions for research on 'viologen'. One area of interest is the development of new biosensors using 'viologen' as a fluorescent probe. Another area of interest is the use of 'viologen' in the development of new photovoltaic devices. Additionally, further research is needed to fully understand the mechanisms by which 'viologen' exerts its biochemical and physiological effects, which could lead to the development of new therapeutic agents.

Synthesis Methods

The synthesis of 'viologen' involves the reaction of 4,4'-bipyridine with two equivalents of octadecylamine in the presence of a strong acid catalyst. The resulting product is then treated with perchloric acid to form the diperchlorate salt. The synthesis method is relatively straightforward and can be carried out in a laboratory setting.

Scientific Research Applications

'Viologen' has been extensively used in scientific research due to its redox-active nature. It has been used as a mediator in electrochemical reactions, as a photosensitizer in photovoltaic devices, and as a fluorescent probe for detecting reactive oxygen species. It has also been used in the development of biosensors for detecting glucose, cholesterol, and other biomolecules.

properties

CAS RN

126192-46-9

Product Name

1,1'-Dioctadecyl-4,4'-bipyridinium diperchlorate

Molecular Formula

C46H82Cl2N2O8

Molecular Weight

862.1 g/mol

IUPAC Name

1-octadecyl-4-(1-octadecylpyridin-1-ium-4-yl)pyridin-1-ium;diperchlorate

InChI

InChI=1S/C46H82N2.2ClHO4/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-39-47-41-35-45(36-42-47)46-37-43-48(44-38-46)40-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2;2*2-1(3,4)5/h35-38,41-44H,3-34,39-40H2,1-2H3;2*(H,2,3,4,5)/q+2;;/p-2

InChI Key

MDOXEKFXLCHCDC-UHFFFAOYSA-L

SMILES

CCCCCCCCCCCCCCCCCC[N+]1=CC=C(C=C1)C2=CC=[N+](C=C2)CCCCCCCCCCCCCCCCCC.[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O

Canonical SMILES

CCCCCCCCCCCCCCCCCC[N+]1=CC=C(C=C1)C2=CC=[N+](C=C2)CCCCCCCCCCCCCCCCCC.[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O

Pictograms

Oxidizer; Irritant

synonyms

1,1'-DIOCTADECYL-4,4'-BIPYRIDINIUM DIPERCHLORATE

Origin of Product

United States

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